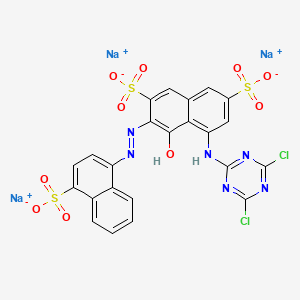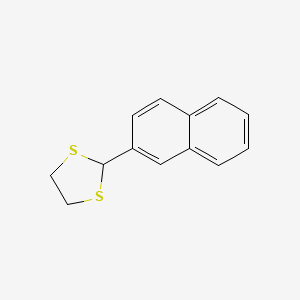
2-(Naphthalen-2-yl)-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-2-yl)-1,3-dithiolane is an organic compound that features a naphthalene ring fused with a 1,3-dithiolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-1,3-dithiolane typically involves the reaction of 2-naphthalenethiol with 1,3-dithiolane. One common method is to dissolve 2-naphthalenethiol in a suitable solvent such as dimethylformamide (DMF) and then add 1,3-dithiolane under controlled conditions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-2-yl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Brominated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-2-yl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with unique electronic and optical properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Naphthalen-2-yl)thiazole: Similar in structure but contains a thiazole ring instead of a dithiolane ring.
2-(Naphthalen-2-yl)propanenitrile: Contains a nitrile group instead of a dithiolane ring.
2-(Naphthalen-2-yl)acetamide: Features an acetamide group instead of a dithiolane ring
Uniqueness
2-(Naphthalen-2-yl)-1,3-dithiolane is unique due to its dithiolane ring, which imparts distinct chemical reactivity and potential applications. The presence of both the naphthalene and dithiolane moieties allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Eigenschaften
| 77853-39-5 | |
Molekularformel |
C13H12S2 |
Molekulargewicht |
232.4 g/mol |
IUPAC-Name |
2-naphthalen-2-yl-1,3-dithiolane |
InChI |
InChI=1S/C13H12S2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9,13H,7-8H2 |
InChI-Schlüssel |
JLPXZRUZXJIYSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(S1)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






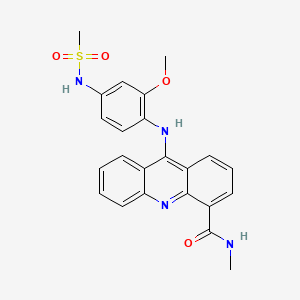
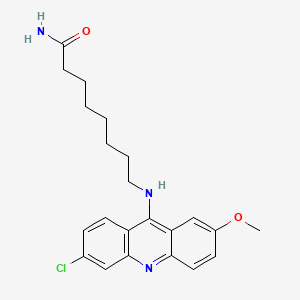


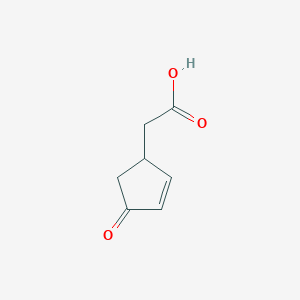
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
